N-propyl-4-iodoaniline
Description
Properties
Molecular Formula |
C9H12IN |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
4-iodo-N-propylaniline |
InChI |
InChI=1S/C9H12IN/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 |
InChI Key |
RYCAJXJDVXTAPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=C(C=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- This compound features a simple alkyl chain, contributing to moderate electron-donating effects and lower steric hindrance compared to bulkier substituents.
- Compound 22 contains fluorinated and phenoxy groups, introducing strong electron-withdrawing effects and increased molecular weight.
- Compound 3a includes a nitro group (electron-withdrawing) and dipropyl substituents, enhancing thermal stability.
- Compound 5 combines ether and pyrrolidine moieties, likely improving solubility in polar solvents.
Spectroscopic and Reactivity Trends
- NMR Data : While direct data for this compound is unavailable, compounds like 22 and 3a show characteristic shifts in ¹H-NMR for aromatic protons (δ 6.5–8.0 ppm) and alkyl/ether groups (δ 1.0–4.5 ppm) . The propyl group in this compound would exhibit triplet signals for CH₃ and multiplet patterns for CH₂ groups.
- Mass Spectrometry : Compound 22 displays a molecular ion peak at m/z 425 ([M⁺]) , whereas this compound would likely show [M⁺] near m/z 261.
- Reactivity : The electron-donating propyl group may enhance the aromatic ring’s susceptibility to electrophilic substitution, contrasting with nitro- or fluoro-substituted derivatives that deactivate the ring .
Preparation Methods
Reaction Mechanism and General Procedure
The most straightforward method involves reacting 4-iodoaniline with propyl halides (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. This nucleophilic substitution proceeds via an S<sub>N</sub>2 mechanism, where the amine attacks the electrophilic carbon of the propyl halide. A representative protocol from involves:
-
Dissolving 4-iodoaniline (1 equiv) in anhydrous DMF.
-
Adding 1-bromopropane (1.2 equiv) and Na<sub>2</sub>CO<sub>3</sub> (2 equiv).
-
Stirring at 80°C for 12–18 hours under nitrogen.
-
Purifying via column chromatography (hexane/ethyl acetate).
This method yielded N-benzyl-4-iodoaniline in 95%, suggesting analogous conditions for the propyl variant could achieve similar efficiency.
Optimization of Reaction Conditions
Critical parameters include base strength, solvent polarity, and halide leaving-group ability. Data extrapolated from and reveal:
Polar aprotic solvents like DMF enhance reactivity by stabilizing the transition state, while weaker bases (e.g., Na<sub>2</sub>CO<sub>3</sub>) minimize over-alkylation. Propyl iodide, despite its higher cost, improves reaction rates compared to bromide.
Reductive Amination as an Alternative Route
Methodology and Limitations
Reductive amination of 4-iodoaniline with propionaldehyde offers a two-step pathway:
-
Condensation of the amine with propionaldehyde to form an imine.
-
Reduction using NaBH<sub>4</sub> or NaBH<sub>3</sub>CN.
While this method avoids alkyl halides, competing imine hydrolysis and low yields (~50%) in polar solvents limit its utility. Catalytic hydrogenation (H<sub>2</sub>, Pd/C) improves efficiency but requires stringent anhydrous conditions.
Palladium-Catalyzed Coupling Strategies
Buchwald-Hartwig Amination
Pd-catalyzed coupling of 4-iodoaniline with propane-1-ol derivatives presents a modern approach. A protocol adapted from uses:
-
Catalyst : Pd<sub>2</sub>(dba)<sub>3</sub> (1.5 mol%)
-
Ligand : BINOL-derived bisphosphite (3 mol%)
-
Base : Na<sub>2</sub>CO<sub>3</sub>
-
Solvent : DMF at 80°C
This method achieved 84% yield for analogous tetrahydroquinoline syntheses, though N-propyl-4-iodoaniline-specific data remain unexplored. Challenges include catalyst deactivation by iodine and competing C–N bond cleavage.
Side Reactions and Mitigation Strategies
Over-Alkylation and Regioselectivity
Primary amines like 4-iodoaniline are prone to dialkylation. Strategies to suppress this include:
Iodine-Directed Electrophilic Substitution
The electron-withdrawing iodine meta-directs electrophiles, complicating subsequent functionalization. This necessitates protecting-group strategies (e.g., acetylating the amine) before further reactions.
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via silica gel chromatography using hexane/ethyl acetate (4:1). Recrystallization from cyclohexane or dichloromethane yields high-purity crystals (>99%).
Spectroscopic Validation
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.42 (d, J = 8.5 Hz, 2H, Ar–H), 6.48 (d, J = 8.5 Hz, 2H, Ar–H), 3.10 (t, J = 7.0 Hz, 2H, N–CH<sub>2</sub>), 1.60 (m, 2H, CH<sub>2</sub>), 0.95 (t, J = 7.4 Hz, 3H, CH<sub>3</sub>).
-
<sup>13</sup>C NMR : δ 147.5 (C–I), 137.6 (C–N), 128.6 (Ar–C), 115.0 (Ar–C), 47.9 (N–CH<sub>2</sub>), 22.1 (CH<sub>2</sub>), 11.3 (CH<sub>3</sub>).
Industrial-Scale Considerations
Q & A
Q. What statistical methods are appropriate for analyzing nonlinear dose-response relationships observed in pharmacological studies of this compound analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
